Cobiprostone

Description

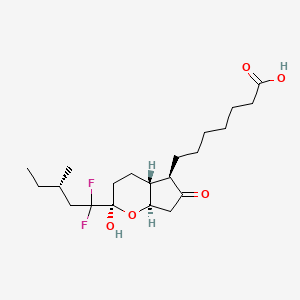

Structure

2D Structure

3D Structure

Properties

CAS No. |

333963-42-1 |

|---|---|

Molecular Formula |

C21H34F2O5 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

7-[(2R,4aR,5R,7aR)-2-[(3S)-1,1-difluoro-3-methylpentyl]-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |

InChI |

InChI=1S/C21H34F2O5/c1-3-14(2)13-20(22,23)21(27)11-10-16-15(17(24)12-18(16)28-21)8-6-4-5-7-9-19(25)26/h14-16,18,27H,3-13H2,1-2H3,(H,25,26)/t14-,15+,16+,18+,21+/m0/s1 |

InChI Key |

SDDSJMXGJNWMJY-BRHAQHMBSA-N |

SMILES |

CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |

Isomeric SMILES |

CC[C@H](C)CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F |

Canonical SMILES |

CCC(C)CC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |

Other CAS No. |

333963-42-1 |

Synonyms |

cobiprostone SPI-8811 |

Origin of Product |

United States |

Foundational & Exploratory

The Evolving Mechanism of Action of Cobiprostone in Epithelial Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the molecular mechanism of action of cobiprostone in epithelial cells. This compound, a bicyclic fatty acid derivative of prostaglandin E1, is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. While initially characterized as a selective activator of the type 2 chloride channel (ClC-2), recent evidence has significantly refined this model, highlighting a more complex signaling cascade involving the EP4 receptor and the cystic fibrosis transmembrane conductance regulator (CFTR).

The Shift from a ClC-2-Centric to an EP4/CFTR-Dominant Model

For many years, the pro-secretory effect of this compound was attributed to its direct activation of ClC-2 channels on the apical membrane of intestinal epithelial cells. This was thought to induce a chloride efflux into the intestinal lumen, followed by passive movement of sodium and water, thereby softening stool and increasing intestinal transit.[1][2][3] However, the lack of selective ClC-2 inhibitors made it challenging to definitively validate this mechanism.

Recent studies, utilizing novel selective ClC-2 inhibitors such as AK-42, have demonstrated that ClC-2 plays only a minor role in this compound-induced chloride secretion in human intestinal epithelial cells.[4][5] These studies have revealed that the cystic fibrosis transmembrane conductance regulator (CFTR), a cAMP-gated chloride channel, is the predominant channel responsible for the therapeutic effects of this compound.[4][5][6]

The Central Role of the EP4 Receptor Signaling Pathway

Current evidence strongly indicates that this compound's primary mechanism of action is initiated by its binding to the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor, on the basolateral membrane of epithelial cells.[4][7][8][9] This interaction triggers a downstream signaling cascade that ultimately leads to the activation of apical chloride channels.

The key steps in this pathway are:

-

EP4 Receptor Activation: this compound acts as an agonist at the EP4 receptor.[4][8]

-

G-Protein Stimulation and cAMP Production: Activation of the EP4 receptor leads to the stimulation of a Gs-alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[6][8][10]

-

Protein Kinase A (PKA) Activation: The elevated cAMP levels activate cAMP-dependent protein kinase A (PKA).[6][10]

-

CFTR Phosphorylation and Activation: PKA then phosphorylates the regulatory domain of CFTR, leading to its activation and the opening of the chloride channel.[6]

-

Chloride Secretion: Activated CFTR facilitates the efflux of chloride ions from the epithelial cell into the intestinal lumen. This creates an electrochemical gradient that drives the paracellular movement of sodium and water, resulting in increased intestinal fluid secretion.[1]

This proposed signaling pathway is consistent with observations that the pro-secretory effects of this compound are significantly inhibited by selective EP4 receptor antagonists (e.g., GW627368, L-161,982) and PKA inhibitors (e.g., H89).[4][6][8]

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data extracted from recent studies on the effects of this compound and various inhibitors on chloride secretion in human intestinal epithelial T84 cells.

Table 1: Inhibition of this compound-Induced Short-Circuit Current (Isc)

| Inhibitor | Target | Concentration | % Inhibition of this compound Response | Reference |

| AK-42 | ClC-2 | Not Specified | ~20% | [4][5] |

| CFTRinh-172 | CFTR | Not Specified | ~40-60% | [4][5] |

| GW627368 | EP4 Receptor | 10 µM | ~40% | [4] |

| L-161,982 | EP4 Receptor | Not Specified | Significant Blockade | [6] |

| H89 | PKA | Not Specified | Attenuation | [6] |

| Cinacalcet | CaSR (stimulates cAMP hydrolysis) | Not Specified | ~65% | [4][5] |

Table 2: Comparative Inhibition of cAMP Agonist-Induced Short-Circuit Current (Isc)

| Inhibitor | Target | % Inhibition of Forskolin Response | Reference |

| AK-42 | ClC-2 | ~15% | [4][5] |

| CFTRinh-172 | CFTR | ~30-45% | [4][5] |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

Short-Circuit Current (Isc) Measurements in Ussing Chambers

This technique is the gold standard for measuring transepithelial ion transport.

-

Cell Culture: Human intestinal epithelial T84 cells are cultured on permeable supports to form polarized monolayers.

-

Ussing Chamber Setup: The cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral compartments. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.

-

Experimental Procedure:

-

Establish a stable baseline Isc.

-

Add this compound to the basolateral or apical side of the monolayer and record the change in Isc.

-

To investigate the involvement of specific channels and receptors, cells are pre-incubated with selective inhibitors (e.g., AK-42, CFTRinh-172, GW627368) before the addition of this compound.

-

The magnitude of the change in Isc reflects the rate of chloride secretion.

-

Basolateral Membrane Permeabilization

This method is used to isolate and study the activity of apical membrane channels.

-

Procedure:

-

T84 cell monolayers are mounted in Ussing chambers.

-

The basolateral membrane is permeabilized using an ionophore such as nystatin or amphotericin B. This effectively eliminates the electrical resistance of the basolateral membrane.

-

A chloride concentration gradient is established across the apical membrane (e.g., high chloride in the basolateral solution and low chloride in the apical solution).

-

The resulting Isc is a direct measure of the chloride conductance of the apical membrane.

-

This compound and various inhibitors can then be added to assess their direct effects on the apical channels.

-

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in understanding this compound's mechanism of action.

Caption: this compound signaling pathway in epithelial cells.

Caption: Ussing chamber experimental workflow.

Conclusion and Future Directions

The understanding of this compound's mechanism of action has evolved significantly. The current model points to a primary pathway involving the activation of the EP4 receptor, subsequent cAMP production, and the activation of the CFTR chloride channel. While a minor role for ClC-2 cannot be entirely ruled out, it is clear that it is not the primary mediator of this compound's pro-secretory effects.

Future research should focus on further delineating the relative contributions of CFTR and ClC-2 in different segments of the gastrointestinal tract and in various disease states. Additionally, a more detailed characterization of the downstream targets of the EP4 receptor signaling pathway could reveal novel therapeutic targets for the treatment of constipation and other gastrointestinal motility disorders. The development of even more specific pharmacological tools will be crucial in these endeavors. This refined understanding of this compound's mechanism of action provides a more solid foundation for the development of next-generation secretagogues with improved efficacy and side-effect profiles.

References

- 1. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of intestinal Cl- secretion by lubiprostone requires the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lubiprostone prevents nonsteroidal anti-inflammatory drug-induced small intestinal damage by suppressing the expression of inflammatory mediators via EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lubiprostone targets prostanoid EP4 receptors in ovine airways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lubiprostone targets prostanoid EP₄ receptors in ovine airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Lubiprostone's Contentious Activation of ClC-2 Chloride Channels: An In-depth Technical Guide

Executive Summary: Lubiprostone, a bicyclic fatty acid approved for the treatment of constipation, was initially understood to function as a direct activator of the ClC-2 chloride channel, promoting intestinal fluid secretion. However, a significant body of subsequent research has challenged this mechanism, proposing that lubiprostone's primary effects are mediated indirectly through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) via the prostaglandin EP4 receptor and cAMP signaling. This technical guide provides a comprehensive overview of the current, and often conflicting, evidence regarding lubiprostone's mechanism of action on chloride channels. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of lubiprostone.

The Central Controversy: Direct ClC-2 Activation vs. Indirect CFTR-Mediated Secretion

The mechanism of action of lubiprostone is a subject of ongoing scientific debate. The initial hypothesis positioned lubiprostone as a selective activator of ClC-2 channels.[1][2] This was supported by early studies demonstrating that lubiprostone could induce chloride currents in cells expressing ClC-2.[3] However, this view has been contested by numerous studies that fail to show a direct effect of lubiprostone on ClC-2 and instead point towards the activation of CFTR as the primary driver of its pro-secretory effects.[4][5] Some research also suggests a dual activation mechanism, where lubiprostone may activate ClC-2 at lower concentrations and CFTR at higher concentrations.[6] This guide will present the evidence for both proposed pathways.

Evidence for Direct Activation of ClC-2

The initial proposed mechanism of lubiprostone centered on its direct interaction with and activation of ClC-2 chloride channels located in the apical membrane of intestinal epithelial cells.[2] This activation was thought to be independent of protein kinase A.[6] Evidence supporting this direct activation mechanism includes:

-

Studies in Recombinant Expression Systems: Early research indicated that lubiprostone could activate ClC-2 channels in a concentration-dependent manner in vitro.[7]

-

Knockdown Experiments: In human colonic T84 cells, knockdown of ClC-2 was reported to abolish the chloride current response to lubiprostone, whereas knockdown of CFTR did not, suggesting that ClC-2 is essential for lubiprostone's action in this cell line.[3]

-

Restoration of Barrier Function: Lubiprostone has been shown to improve intestinal barrier function, and this effect is associated with the activation of ClC-2 and the co-localization of ClC-2 with tight junction proteins like occludin.[8]

Despite this evidence, many studies have failed to replicate the direct activation of ClC-2 by lubiprostone, particularly using electrophysiological techniques such as patch-clamping on cells expressing only ClC-2.[5][9]

Evidence for Indirect Activation of CFTR via EP4 Receptors

A compelling body of evidence suggests that lubiprostone functions as a prostaglandin E1 derivative, activating EP4 receptors on the surface of intestinal epithelial cells. This initiates a signaling cascade that leads to the activation of CFTR. The key steps in this proposed pathway are:

-

EP4 Receptor Binding: Lubiprostone binds to and activates the Gs-protein coupled EP4 receptor.

-

cAMP Production: Activation of the EP4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

PKA Activation and CFTR Phosphorylation: Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and opens the CFTR chloride channel.

Evidence supporting this indirect mechanism includes:

-

Studies in CFTR-Deficient Models: Lubiprostone fails to induce chloride secretion in intestinal tissues from CFTR-null mice and in biopsies from cystic fibrosis patients with non-functional CFTR.[4]

-

Pharmacological Inhibition: The pro-secretory effect of lubiprostone can be blocked by EP4 receptor antagonists and PKA inhibitors.[4]

-

cAMP Measurement: Lubiprostone has been shown to induce an increase in intracellular cAMP levels in T84 cells, which is sensitive to EP4 receptor blockade.[4]

-

Oocyte Expression Studies: In Xenopus oocytes, lubiprostone activates CFTR only when co-expressed with the EP4 receptor, with an EC50 of approximately 10 nM.[5] In contrast, oocytes expressing only ClC-2 do not respond to lubiprostone.[5]

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of lubiprostone from various studies. The conflicting results highlight the ongoing debate surrounding its mechanism of action.

| Parameter | Value | Cell/Tissue Type | Experimental Method | Proposed Mechanism |

| EC50 (Isc) | 42.5 nM (mucosal) | Guinea Pig Ileum | Ussing Chamber | Not specified |

| EC50 (Isc) | 227.2 nM (serosal) | Guinea Pig Ileum | Ussing Chamber | Not specified |

| EC50 (Isc) | 31.7 nM (mucosal) | Guinea Pig Colon | Ussing Chamber | Not specified |

| EC50 (CFTR Activation) | ~10 nM | Xenopus Oocytes (co-expressing CFTR and EP4) | Two-Electrode Voltage Clamp | Indirect (via EP4)[5] |

| Inhibition of Lubiprostone-induced Isc by AK-42 (ClC-2 inhibitor) | ~20% | T84 cells | Ussing Chamber | Minor role of ClC-2[7][10] |

| Inhibition of Lubiprostone-induced Isc by CFTRinh-172 | 2-3 fold greater than AK-42 inhibition | T84 cells | Ussing Chamber | Major role of CFTR[7][10] |

| Change in Nasal Potential Difference (20 µM Lubiprostone) | -5.8 ± 2.1 mV | CFKO Mice | In vivo NPD | ClC-2 activation[11] |

| Effect on ClC-2 Currents | No effect | HEK-293 cells expressing ClC-2 | Whole-cell Patch Clamp | No direct effect[9] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording for ClC-2 Currents

This protocol is a generalized procedure based on methodologies used in studies of ClC-2 channels.

1. Cell Preparation:

-

HEK-293 cells are transiently transfected with a plasmid containing the cDNA for human ClC-2. A co-transfection with a marker like GFP can be used to identify transfected cells.

-

Cells are cultured on glass coverslips in DMEM supplemented with 10% FBS and antibiotics.

-

Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

-

Bath Solution (Extracellular): 140 mM NaCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH adjusted to 7.4 with NaOH.

-

Pipette Solution (Intracellular): 100 mM Cs-Gluconate, 33 mM CsCl, 1 mM MgCl2, 2 mM EGTA, 10 mM HEPES, pH adjusted to 7.4 with CsOH.

3. Recording Procedure:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

-

Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -30 mV.

-

To elicit ClC-2 currents, a series of voltage steps are applied, for example, from -190 mV to -10 mV in 20 mV increments, followed by a tail pulse to +30 mV.[1]

-

Lubiprostone is applied to the bath or included in the pipette solution at desired concentrations.

-

Currents are recorded and analyzed using appropriate software.

Ussing Chamber for Measuring Intestinal Ion Transport

This protocol describes a general method for measuring short-circuit current (Isc) across intestinal tissue preparations.

1. Tissue Preparation:

-

Segments of animal (e.g., mouse, guinea pig) or human intestinal tissue (e.g., colonic biopsies) are obtained.

-

The tissue is placed in ice-cold, oxygenated Ringer's or Krebs solution.

-

The muscle layers may be stripped away to isolate the mucosal-submucosal layer.

-

The tissue is mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.

2. Solutions:

-

Krebs-Ringer Bicarbonate Solution: Typically contains (in mM): 115 NaCl, 25 NaHCO3, 5 KCl, 1.2 MgCl2, 1.2 CaCl2, and 10 glucose. The solution is gassed with 95% O2 / 5% CO2 to maintain pH at ~7.4 and viability.

3. Measurement of Short-Circuit Current (Isc):

-

The Ussing chamber is filled with the Krebs-Ringer solution on both sides and maintained at 37°C.

-

The transepithelial voltage is clamped to 0 mV using a voltage-clamp amplifier.

-

The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

After a baseline Isc is established, lubiprostone is added to the mucosal or serosal side of the chamber in a cumulative concentration-dependent manner.

-

The change in Isc (ΔIsc) is measured as an indicator of electrogenic chloride secretion.

-

Pharmacological inhibitors (e.g., CFTRinh-172, AK-42) can be added to dissect the contributions of different channels.

Signaling Pathways and Experimental Workflows

Caption: Proposed direct activation of ClC-2 by lubiprostone.

Caption: Indirect activation of CFTR by lubiprostone via the EP4 receptor.

Caption: General experimental workflow for studying lubiprostone's effects.

Conclusion

The mechanism of action of lubiprostone remains a complex and debated topic. While the initial hypothesis of direct ClC-2 activation has some supporting evidence, a larger and more recent body of work strongly indicates that lubiprostone's primary pro-secretory effect in the intestine is mediated by the indirect activation of CFTR through the EP4 receptor and cAMP signaling pathway. The possibility of a dual activation mechanism, potentially dependent on drug concentration and tissue type, cannot be entirely ruled out. For researchers and drug development professionals, it is crucial to consider both proposed pathways when designing experiments and interpreting data related to lubiprostone and other potential secretagogues. Future research utilizing highly specific pharmacological tools and well-defined experimental systems, particularly in native tissues, will be essential to definitively resolve the controversy surrounding the activation of ClC-2 and CFTR by lubiprostone.

References

- 1. researchgate.net [researchgate.net]

- 2. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClC-2 regulation of intestinal barrier function: Translation of basic science to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of intestinal Cl- secretion by lubiprostone requires the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lubiprostone activates CFTR, but not ClC-2, via the prostaglandin receptor (EP(4)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methadone but not Morphine Inhibits Lubiprostone-Stimulated Cl− Currents in T84 Intestinal Cells and Recombinant Human ClC-2, but not CFTR Cl− Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ClC-2 Chloride Channel Activator, Lubiprostone, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lubiprostone activates non-CFTR-dependent respiratory epithelial chloride secretion in cystic fibrosis mice - PMC [pmc.ncbi.nlm.nih.gov]

Cobiprostone: A Prostaglandin E1 Analog - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobiprostone, known clinically as Lubiprostone, is a bicyclic fatty acid derivative of prostaglandin E1 (PGE1). It is a highly selective, locally acting therapeutic agent primarily used for the management of chronic idiopathic constipation and irritable bowel syndrome with constipation. Its mechanism of action is multifaceted, involving the activation of specific chloride channels in the gastrointestinal epithelium and interaction with prostanoid EP receptors, leading to increased intestinal fluid secretion and enhanced gastrointestinal motility. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its role as a PGE1 analog, its detailed mechanism of action, and the experimental methodologies used to elucidate its physiological effects.

Introduction

Prostaglandin E1 (PGE1) and its analogs are known to play crucial roles in various physiological processes, including the regulation of ion transport and smooth muscle contractility in the gastrointestinal (GI) tract. This compound is a synthetic derivative of a PGE1 metabolite, designed to act locally on the apical membrane of the intestinal epithelium with minimal systemic absorption. This localized action minimizes systemic side effects commonly associated with prostaglandin therapies. This guide will delve into the molecular interactions and physiological responses elicited by this compound, providing a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to two interconnected mechanisms: activation of prostaglandin EP receptors and subsequent modulation of chloride channels.

Prostaglandin EP Receptor Activation

This compound has been shown to interact with several subtypes of the prostaglandin E receptor (EP receptors), which are G-protein coupled receptors. The primary interactions are with the EP1, EP3, and EP4 receptor subtypes.

-

EP1 Receptor Activation: The EP1 receptor is coupled to the Gq signaling pathway. Activation of EP1 receptors by this compound in gastrointestinal smooth muscle cells leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.

-

EP3 Receptor Activation: The EP3 receptor is coupled to the Gi signaling pathway. Activation of EP3 receptors by this compound can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In the colon, EP3 receptor activation by this compound has been linked to enhanced pacemaker activity in the interstitial cells of Cajal (ICCs) and increased colonic contractions through the activation of TRPC4 channels, leading to an influx of Ca2+.

-

EP4 Receptor Activation: The EP4 receptor is coupled to the Gs signaling pathway. This compound-mediated activation of EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase in cAMP activates protein kinase A (PKA), which is believed to be a key step in the subsequent activation of chloride channels on the apical membrane of intestinal epithelial cells.

Caption: this compound-mediated EP1 receptor signaling pathway.

Caption: this compound-mediated EP3 receptor signaling pathway.

Caption: this compound-mediated EP4 receptor signaling pathway.

Chloride Channel Activation

The primary and most well-known mechanism of this compound is the activation of chloride channels on the apical membrane of intestinal epithelial cells. This leads to an efflux of chloride ions into the intestinal lumen, followed by the passive movement of sodium and water, thereby increasing the liquidity of the stool and facilitating its passage.

There has been some debate in the scientific literature regarding the specific chloride channel activated by this compound.

-

Chloride Channel 2 (ClC-2): Initially, this compound was identified as a selective activator of ClC-2 channels.

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): More recent evidence suggests that the chloride secretion stimulated by this compound is largely dependent on the activation of the CFTR channel, which is mediated by the EP4 receptor-cAMP-PKA signaling pathway. It is plausible that both channels play a role, potentially in a concentration-dependent manner.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological effects of this compound from various preclinical and clinical studies.

Table 1: Potency of this compound at EP Receptors in Gastrointestinal Tissues

| Parameter | Tissue | Species | Value | Reference |

| pEC50 (Contraction) | Stomach Longitudinal Muscle | Rat | 7.0 ± 0.0 | [1] |

| pEC50 (Contraction) | Stomach Longitudinal Muscle | Human | 6.4 ± 0.2 | [1] |

| pIC50 (Inhibition of Neuronal Contraction) | Colon Circular Muscle | Rat | 8.9 ± 0.4 | [1] |

| pIC50 (Inhibition of Neuronal Contraction) | Colon Circular Muscle | Human | 8.7 ± 0.9 | [1] |

Table 2: Effect of this compound on Intestinal Chloride Secretion (Ussing Chamber Studies)

| Tissue | Species | EC50 (Mucosal Application) |

| Small Intestine | Guinea Pig | 42.5 nM |

| Colon | Guinea Pig | 31.7 nM |

Table 3: Effect of this compound on Gastric Mucin and Mucus Secretion in Humans (Basal Conditions)

| Parameter | Placebo (mg/h) | This compound (mg/h) | % Increase | P-value | Reference |

| Mucus Secretion | 135 | 257.3 | 91% | 0.001 | [2][3] |

| Mucin Secretion | 54.5 | 98.4 | 85% | 0.011 | [2][3] |

Table 4: Effect of Serosal Application of this compound on Mucin Release in Mouse Small Intestine

| Stimulus (1 µM) | Mucin Release (% of Unstimulated Rate) | Reference |

| This compound | ~300% | [4][5][6] |

| Prostaglandin E2 (Positive Control) | ~400% | [4][5][6] |

Detailed Experimental Protocols

Measurement of Intestinal Smooth Muscle Contractility

Objective: To assess the direct effects of this compound on gastrointestinal smooth muscle contraction and neuronal responses.

Methodology: Isometric Recording in Organ Baths

-

Tissue Preparation: Segments of stomach or colon are obtained from rats or human biopsies. The longitudinal or circular muscle layers are carefully dissected and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

-

Isometric Tension Recording: The muscle strips are connected to isometric force transducers, and changes in muscle tension are recorded.

-

Experimental Procedure: After an equilibration period, cumulative concentration-response curves to this compound are generated by adding the compound to the organ bath in increasing concentrations. To investigate effects on neuronal pathways, electrical field stimulation (EFS) is used to induce nerve-mediated contractions, and the effect of this compound on these contractions is measured.

-

Pharmacological Characterization: To identify the receptors involved, experiments are repeated in the presence of selective antagonists for the different EP receptor subtypes.

Caption: Experimental workflow for assessing smooth muscle contractility.

Measurement of Intestinal Chloride Secretion

Objective: To quantify the effect of this compound on electrogenic chloride secretion across the intestinal epithelium.

Methodology: Ussing Chamber Assay

-

Tissue Preparation: Segments of small intestine or colon are obtained and the mucosal layer is separated from the underlying muscle layers. The mucosal sheet is then mounted in an Ussing chamber, separating the mucosal and serosal sides.

-

Short-Circuit Current Measurement: The Ussing chamber is filled with Krebs solution and the transepithelial potential difference is clamped at 0 mV. The current required to maintain this voltage clamp is the short-circuit current (Isc), which is a measure of net ion transport. An increase in Isc typically reflects electrogenic chloride secretion.

-

Experimental Procedure: After a stable baseline Isc is achieved, this compound is added to the mucosal or serosal side of the tissue in increasing concentrations. The change in Isc is recorded.

-

Pharmacological Characterization: To identify the channels and receptors involved, the experiment is repeated in the presence of specific ion channel blockers (e.g., for CFTR) or receptor antagonists.

Caption: Experimental workflow for Ussing chamber assay.

Measurement of Mucin Secretion

Objective: To determine the effect of this compound on mucin release from the intestinal mucosa.

Methodology: In Vitro Mucin Release Assay [4][5][6]

-

Tissue Preparation: Segments (4-5 cm) of mouse proximal-mid small intestine are mounted in an organ bath with access to both a perfusate (luminal) and a bath (serosal) solution. The solutions contain nifedipine and indomethacin to inhibit smooth muscle activity and endogenous prostaglandin production, respectively.

-

Equilibration and Baseline Collection: The tissue is equilibrated under a constant flow of perfusate for 30 minutes. The perfusate from the final 10 minutes is collected to measure the unstimulated mucin release rate.

-

Stimulation and Sample Collection: this compound is added to the serosal bath solution. The perfusate is collected for another 30 minutes to measure the stimulated mucin release rate.

-

Mucin Quantification: The mucin content in the perfusate samples is quantified using a periodic acid-Schiff's base dot-blot assay, with purified pig gastric mucin used as a standard.

Conclusion

This compound is a potent, locally acting prostaglandin E1 analog with a complex mechanism of action that involves both the activation of EP receptors and the subsequent modulation of chloride channels in the gastrointestinal tract. Its ability to stimulate fluid and mucin secretion, as well as modulate smooth muscle contractility, underscores its therapeutic utility in constipation-predominant disorders. The detailed understanding of its pharmacology, as outlined in this guide, is crucial for the ongoing research and development of novel therapies targeting prostaglandin signaling pathways in the gut. Further research is warranted to fully elucidate the relative contributions of ClC-2 and CFTR to its secretagogue effects and to explore the full therapeutic potential of its prostaglandin-like actions.

References

- 1. Activation of prostaglandin EP receptors by lubiprostone in rat and human stomach and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of Mucin, Mucus, and Viscosity during Lubiprostone in Patients with Chronic Constipation may Potentially Lead to Increase of Lubrication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of Mucin, Mucus, and Viscosity during Lubiprostone in Patients with Chronic Constipation may Potentially Lead to Increase of Lubrication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lubiprostone stimulates small intestinal mucin release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lubiprostone stimulates small intestinal mucin release - PubMed [pubmed.ncbi.nlm.nih.gov]

a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-á-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a--a-a-a-a-a-a-a-a-a--a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a-a--/ Lubiprostone molecular structure and its metabolites

Abstract

Lubiprostone is a locally acting chloride channel activator approved for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1][2] A derivative of prostaglandin E1, lubiprostone enhances intestinal fluid secretion, thereby facilitating stool passage.[3][4] Its clinical efficacy is rooted in a unique mechanism of action with minimal systemic absorption, leading to a favorable safety profile. This document provides a detailed examination of the molecular structure, metabolic pathways, pharmacokinetic properties, and mechanism of action of lubiprostone and its primary metabolites. It also outlines the key experimental methodologies used in its study.

Molecular Structure of Lubiprostone and its Primary Metabolite

Lubiprostone is a bicyclic fatty acid with the chemical designation (–)-7-[(2R,4aR,5R,7aR)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxooctahydrocyclopenta[b]pyran-5-yl]heptanoic acid.[1] Its molecular formula is C20H32F2O5, and it has a molecular weight of 390.46 g/mol .[1][5] The structure features a distinctive difluoropentyl group which contributes to its chemical properties.

The primary and only measurable active metabolite of lubiprostone in human plasma is designated as M3.[3][6] M3 is formed through the reduction of the C-15 keto group of lubiprostone to a hydroxyl group.[1][6][7] This reaction is mediated by carbonyl reductase and results in the formation of both α-hydroxy and β-hydroxy epimers.[1][6]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacokinetics of Lubiprostone in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubiprostone is a locally acting chloride channel activator, derived from prostaglandin E1, indicated for the treatment of chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation.[1] Its mechanism of action involves the activation of ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to an efflux of chloride ions into the intestinal lumen.[2] This process promotes a chloride-rich fluid secretion, which softens stool, increases intestinal motility, and facilitates spontaneous bowel movements.[3][4] This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of lubiprostone in preclinical studies, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile.

Due to its very low systemic bioavailability, plasma concentrations of the parent drug, lubiprostone, are often below the quantifiable limit (<10 pg/mL).[5][6] Consequently, pharmacokinetic assessments in both preclinical and clinical settings primarily focus on its major and only measurable active metabolite, M3 (15-hydroxylubiprostone).[5][7]

I. Metabolism

Lubiprostone undergoes rapid and extensive metabolism, primarily occurring within the gastrointestinal tract, specifically the stomach and jejunum.[4][7] This rapid metabolism contributes to its low systemic exposure. The metabolic process is not mediated by the hepatic cytochrome P450 (CYP450) system but rather by the ubiquitously expressed carbonyl reductase.[1][5]

The primary metabolic pathway involves the reduction of the carbonyl group at the 15-position, forming the active metabolite M3.[2] Further metabolism occurs through α-chain β-oxidation and ω-chain ω-oxidation.[5] While a total of 18 metabolites have been characterized from human studies, M3 is the most significant for pharmacokinetic analysis.[1]

II. Pharmacokinetic Parameters in Preclinical Species

Detailed quantitative pharmacokinetic data for lubiprostone and its M3 metabolite in preclinical species are scarce in publicly available literature. Most of the reported pharmacokinetic parameters are derived from human studies. The potency of the M3 metabolite in inducing intestinal fluid secretion in rats has been shown to be comparable to that of the parent compound, lubiprostone.[1]

Table 1: Summary of Preclinical Pharmacokinetic Characteristics

| Parameter | Finding in Preclinical Species (Mainly Rats) | Citation |

| Absorption | Very low systemic bioavailability. Acts locally in the GI tract. | [3] |

| Distribution | High plasma protein binding (~94% in vitro for the parent drug). | [1] |

| Metabolism | Rapid and extensive metabolism in the stomach and jejunum by carbonyl reductase to form the active metabolite M3. | [4][7] |

| Excretion | Data on biliary excretion in preclinical models is lacking. | [1] |

| Pharmacodynamics | Dose-dependent increase in intestinal fluid secretion observed in rats. | [1][3] |

III. Experimental Protocols

Detailed, step-by-step protocols for preclinical pharmacokinetic studies of lubiprostone are not extensively published. However, a standard experimental workflow can be constructed based on general practices for pharmacokinetic studies in rodents, such as rats.

A. Representative Protocol for an Oral Pharmacokinetic Study in Rats

This protocol is a representative example and may require optimization based on specific study objectives.

1. Animal Model:

-

Species: Sprague-Dawley rats.

-

Sex: Male and/or female, as required by the study design.

-

Weight: 200-250 g.

-

Acclimation: Animals should be acclimated for at least one week prior to the study.

-

Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

2. Drug Formulation and Administration:

-

Formulation: Lubiprostone can be formulated as a suspension in a suitable vehicle, such as a 0.5% methylcellulose solution. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 5-10 mL/kg).

-

Administration: Administer the formulation orally via gavage using a suitable gavage needle.[8]

3. Blood Sampling:

-

Route: Serial blood samples can be collected from the lateral saphenous vein, which does not require anesthesia and is suitable for pharmacokinetic studies.[9]

-

Volume: Collect approximately 100-150 µL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., K2EDTA).[10]

-

Time Points: Pre-dose (0 h), and at multiple time points post-dose, for example: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the M3 metabolite.

-

Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.[10]

B. Bioanalytical Method for M3 Metabolite

A sensitive and selective bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is required to quantify the low concentrations of the M3 metabolite in plasma.

1. Sample Preparation:

-

A protein precipitation or liquid-liquid extraction method can be used to extract the M3 metabolite and an internal standard from the plasma matrix.[11][12]

2. Chromatographic Separation:

-

Use a suitable C18 reversed-phase column for separation.

-

The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[11][12]

3. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is commonly used for quantification.

-

Specific precursor-to-product ion transitions for the M3 metabolite and the internal standard should be optimized to ensure selectivity and sensitivity.

4. Method Validation:

-

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

IV. Tissue Distribution and Excretion

A. Tissue Distribution

Specific studies on the tissue distribution of lubiprostone or its metabolites in preclinical models are not well-documented in the available literature. Given its localized action in the gut and rapid metabolism, systemic distribution is expected to be minimal.[4] However, studies with radiolabeled compounds would be necessary to definitively characterize its distribution profile.

B. Excretion

In human studies with radiolabeled lubiprostone, approximately 60% of the radioactivity was recovered in the urine and 30% in the feces within a week.[3][5] The parent drug was not detectable in urine or feces.[3] Preclinical data on the routes and extent of excretion, particularly biliary excretion, is limited. One FDA review noted a lack of data on the extent of drug excretion in bile.[1] A study in bile duct-ligated rats suggested that lubiprostone may have protective effects on the liver and intestinal barrier, but it did not provide quantitative data on biliary excretion of the drug or its metabolites.[13]

V. Conclusion

The preclinical pharmacokinetic profile of lubiprostone is characterized by its local action within the gastrointestinal tract, rapid and extensive metabolism primarily to the active metabolite M3, and very low systemic bioavailability of the parent compound. While the pharmacodynamic effects of lubiprostone have been demonstrated in animal models, particularly rats, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data (Cmax, Tmax, AUC) for both lubiprostone and its M3 metabolite in these species. Future preclinical research would benefit from studies designed to specifically quantify the plasma concentrations of the M3 metabolite in various animal models to better correlate exposure with the observed pharmacodynamic and toxicological effects. Furthermore, comprehensive tissue distribution and biliary excretion studies would provide a more complete understanding of the disposition of lubiprostone and its metabolites.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lubiprostone - Wikipedia [en.wikipedia.org]

- 5. fda.gov [fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. downstate.edu [downstate.edu]

- 9. hkstp.org [hkstp.org]

- 10. currentseparations.com [currentseparations.com]

- 11. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Alleviation of cholestatic liver injury and intestinal permeability by lubiprostone treatment in bile duct ligated rats: role of intestinal FXR and tight junction proteins claudin-1, claudin-2, and occludin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Aqueous Solubility and Stability of Prostone Analogues: A Case Study of Lubiprostone as a Surrogate for Cobiprostone

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the aqueous solubility and stability of cobiprostone. Due to this data gap, this technical guide utilizes information available for lubiprostone, a structurally and functionally related bicyclic fatty acid derivative, as a surrogate to illustrate the core physicochemical properties and analytical methodologies relevant to this class of compounds. Researchers should exercise caution and verify these properties for this compound through independent experimentation.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the aqueous solubility and stability of lubiprostone, a selective chloride channel activator.

Introduction to Prostone Analogues

This compound and the more extensively studied lubiprostone are prostone analogues. Lubiprostone is a locally acting chloride channel activator that enhances chloride-rich intestinal fluid secretion.[1] This action softens stool, increases intestinal motility, and helps alleviate symptoms of constipation.[2][3] Understanding the aqueous solubility and stability of these compounds is critical for the development of robust oral dosage forms.

Aqueous Solubility of Lubiprostone

Lubiprostone is characterized as a poorly soluble drug.[4] Qualitative descriptions from various sources confirm its low aqueous solubility, a critical factor influencing its formulation and bioavailability.

Table 1: Qualitative and Quantitative Solubility of Lubiprostone

| Solvent System | Solubility Description | Quantitative Value (if available) | Reference |

| Water | Insoluble | Not specified | --INVALID-LINK--[5] |

| Water | Practically insoluble | Not specified | --INVALID-LINK-- |

| Water | Slightly soluble | Not specified | --INVALID-LINK--[3] |

| Ethanol | Soluble | 79 mg/mL | --INVALID-LINK--[5] |

| DMSO | Soluble | 79 mg/mL | --INVALID-LINK--[5] |

Stability of Lubiprostone in Aqueous Solutions

Forced degradation studies typically involve subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation products and establish the specificity of the analytical method.

Table 2: Summary of Forced Degradation Conditions for Lubiprostone from Published HPLC Methods

| Stress Condition | Reagent/Condition | Duration/Temperature | Observations | Reference |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid | Not specified | Degradation observed | --INVALID-LINK--[6] |

| Base Hydrolysis | 0.1 M Sodium Hydroxide | Not specified | Degradation observed | --INVALID-LINK--[6] |

| Oxidative Stress | 3% Hydrogen Peroxide | Not specified | Degradation observed | --INVALID-LINK--[6] |

| Thermal Stress | Dry Heat | Not specified | Degradation observed | --INVALID-LINK--[6] |

| Photolytic Stress | UV Light | Not specified | Degradation observed | --INVALID-LINK--[6] |

These studies indicate that lubiprostone is susceptible to degradation under acidic, basic, oxidative, and thermal conditions, necessitating careful formulation and storage considerations.

Experimental Protocols

The shake-flask method is the gold standard for determining equilibrium solubility.[7][8]

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., lubiprostone) to a known volume of each pH buffer in a sealed flask. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7][9]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the chosen method does not affect the concentration of the dissolved compound.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Data Analysis: Determine the solubility at each pH. The experiment should be performed in triplicate for each condition.

The following is a representative protocol based on published methods for lubiprostone.[6][10]

-

Chromatographic System:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic solvent like methanol or acetonitrile in an isocratic elution mode (e.g., 70:30 v/v Methanol:Buffer).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 245 nm.[6]

-

Injection Volume: 10 µL.[6]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of lubiprostone in a suitable organic solvent (e.g., methanol).

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the method.

-

For stability studies, dissolve the compound in the relevant aqueous stress solution, and at specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase.

-

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peaks of the degradation products are well-resolved from the parent drug peak.

Visualizations

Lubiprostone activates ClC-2 chloride channels on the apical membrane of intestinal epithelial cells.[1][2] This activation leads to an efflux of chloride ions into the intestinal lumen, followed by the passive movement of sodium and water, which increases intestinal fluid and promotes motility.[2]

Caption: Signaling pathway of lubiprostone in intestinal epithelial cells.

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound in an aqueous solution.

References

- 1. Lubiprostone | C20H32F2O5 | CID 157920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Lubiprostone? [synapse.patsnap.com]

- 3. chemignition.com [chemignition.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ijirt.org [ijirt.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. jidps.com [jidps.com]

Methodological & Application

Cobiprostone: Application Notes and Protocols for Ussing Chamber Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing cobiprostone, the active metabolite of lubiprostone, in Ussing chamber experiments to investigate its effects on intestinal ion transport and epithelial barrier function. This compound is a potent activator of chloride channels and has significant implications for therapies targeting constipation and other gastrointestinal disorders.

Introduction

This compound, a bicyclic fatty acid derived from prostaglandin E1, primarily acts as a chloride channel activator in the apical membrane of gastrointestinal epithelial cells.[1][2] Its mechanism of action involves the activation of the type 2 chloride channel (ClC-2) and, additionally, stimulation of the prostaglandin E receptor subtype 4 (EP4).[3][4] The activation of EP4 receptors leads to a Gs-protein-coupled signaling cascade, resulting in increased intracellular cyclic AMP (cAMP) and subsequent activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[5][6] This dual mechanism enhances chloride-rich fluid secretion into the intestinal lumen, softening the stool and increasing intestinal transit.[1][3]

The Ussing chamber is an invaluable ex vivo tool for studying epithelial transport physiology. It allows for the precise measurement of ion transport across an epithelial tissue mounted between two half-chambers. Key parameters measured include the short-circuit current (Isc), which is the net ion transport, and the transepithelial electrical resistance (TER), an indicator of epithelial barrier integrity.[7][8][9]

Data Presentation

The following tables summarize the quantitative data from various studies on the effect of lubiprostone (the parent drug of this compound) on short-circuit current (Isc) and transepithelial electrical resistance (TER) in intestinal tissues from different species.

Table 1: Effect of Lubiprostone on Short-Circuit Current (Isc) in Intestinal Tissues

| Species | Intestinal Segment | Application | Concentration Range | EC50 | Max ΔIsc (µA/cm²) | Reference |

| Guinea Pig | Ileum | Mucosal | 1–3000 nM | 42.5 nM | 37.8 ± 7.9 | [10] |

| Guinea Pig | Ileum | Serosal | 1–3000 nM | 227.2 nM | 50.26 ± 4.5 | [10] |

| Guinea Pig | Colon | Mucosal | 1–3000 nM | 48.9 nM | 58.9 ± 12.3 | [10] |

| Guinea Pig | Colon | Serosal | 1–3000 nM | 31.7 nM | 26.8 ± 4.7 | [10] |

| Mouse | Jejunum & Distal Colon | Mucosal & Serosal | Not Specified | Not Specified | Stimulatory Effect Observed | [11] |

| Human | Colonic Biopsies | Bilateral | 0.01 - 1.0 µM | Not Specified | Concentration-dependent increase | [12] |

Table 2: Effect of Lubiprostone on Transepithelial Electrical Resistance (TER) in Intestinal Tissues

| Species | Intestinal Segment | Condition | Concentration | Effect on TER | Reference |

| Porcine | Ileum | Ischemia-injured | 0.01–1 µM | Concentration-dependent increase (twofold increase at 1 µM) | [5][13] |

| Mouse | Duodenum | Basal | 100 nM | No significant alteration | [14] |

| Human | Colonic Biopsies (Active Crohn's Disease) | Active Inflammation | 0.1 µM | Significant increase | [12] |

Experimental Protocols

This section provides a detailed methodology for conducting Ussing chamber experiments to evaluate the effects of this compound on intestinal tissue.

Materials

-

Ussing Chamber System: Including chambers, electrodes (Ag/AgCl), and a voltage-clamp amplifier.

-

Intestinal Tissue: Freshly isolated segments of the desired intestine (e.g., ileum, colon) from the chosen animal model (e.g., mouse, rat, guinea pig).

-

Krebs Bicarbonate Ringer (KBR) Solution (or similar physiological buffer):

-

Composition (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄.

-

10 mM glucose should be added to the serosal buffer as an energy substrate, and 10 mM mannitol to the mucosal buffer to maintain osmotic balance.[8]

-

The solution should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain pH at 7.4.[1][11]

-

-

This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Other Reagents (Optional):

-

Tetrodotoxin (TTX): To block neuronal activity.

-

Indomethacin: To inhibit endogenous prostaglandin synthesis.[15]

-

Forskolin: A known activator of adenylyl cyclase, used as a positive control for CFTR-mediated chloride secretion.

-

Bumetanide: An inhibitor of the Na-K-Cl cotransporter (NKCC1), to confirm the involvement of basolateral chloride uptake.

-

CFTRinh-172: A specific inhibitor of the CFTR channel.[10]

-

EP4 receptor antagonists (e.g., GW627368X): To investigate the involvement of the EP4 receptor.[4]

-

Tissue Preparation

-

Humanely euthanize the animal according to approved institutional protocols.

-

Immediately excise the desired intestinal segment and place it in ice-cold, oxygenated KBR solution.

-

Open the intestinal segment along the mesenteric border.

-

Gently rinse the luminal contents with ice-cold KBR solution.

-

Carefully strip the external muscle layers (serosa and muscularis externa) to isolate the mucosa and submucosa.

-

Cut the prepared tissue into appropriate sizes for mounting in the Ussing chamber sliders.

Ussing Chamber Setup and Experiment

-

Chamber Assembly: Assemble the Ussing chambers, ensuring a good seal.

-

Mounting the Tissue: Mount the prepared intestinal tissue between the two half-chambers with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber. The exposed surface area is typically between 0.64 and 1.26 cm².[1]

-

Filling the Chambers: Fill both half-chambers with equal volumes of pre-warmed and gassed KBR solution.

-

Equilibration: Allow the tissue to equilibrate for a period of 20-30 minutes, during which a stable baseline Isc and TER should be established.

-

Baseline Measurement: Record the stable baseline Isc and TER values.

-

Drug Addition:

-

Add this compound to the apical (mucosal) or basolateral (serosal) chamber in a cumulative, concentration-dependent manner.

-

Allow the response to each concentration to stabilize before adding the next.

-

A typical concentration range to test is 1 nM to 3 µM.[10]

-

-

Data Recording: Continuously record the Isc and calculate the TER throughout the experiment.

-

Inhibitor Studies (Optional): To investigate the mechanism of action, pre-incubate the tissue with specific inhibitors (e.g., bumetanide, CFTRinh-172, EP4 antagonist) before adding this compound.

-

Positive Control: At the end of the experiment, the addition of forskolin can be used to confirm tissue viability and the presence of functional CFTR.

Mandatory Visualization

Signaling Pathway of this compound

Caption: this compound signaling pathway in intestinal epithelial cells.

Experimental Workflow for Ussing Chamber

Caption: Experimental workflow for a this compound Ussing chamber study.

References

- 1. Lubiprostone Reverses the Inhibitory Action of Morphine on Intestinal Secretion in Guinea Pig and Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lubiprostone: chronic constipation and irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of prostaglandin EP receptors by lubiprostone in rat and human stomach and colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recovery of mucosal barrier function in ischemic porcine ileum and colon is stimulated by a novel agonist of the ClC-2 chloride channel, lubiprostone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physiologicinstruments.com [physiologicinstruments.com]

- 10. Stimulation of mucosal secretion by lubiprostone (SPI-0211) in guinea pig small intestine and colon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lubiprostone Decreases Mouse Colonic Inner Mucus Layer Thickness and Alters Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ClC-2 Chloride Channel Activator, Lubiprostone, Improves Intestinal Barrier Function in Biopsies from Crohn’s Disease but Not Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Lubiprostone stimulates small intestinal mucin release - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Cobiprostone Stability in Cell Culture Media: A Technical Support Resource

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cobiprostone. The information is presented in a question-and-answer format to directly address common stability issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

This compound is a synthetic analog of prostaglandin E1 (PGE1). Like many prostaglandins, this compound can be unstable in aqueous solutions, including cell culture media. Degradation of the compound during an experiment can lead to inaccurate and irreproducible results, making it crucial to understand and mitigate stability issues.

Q2: What are the primary factors that can affect this compound's stability in cell culture media?

Several factors can influence the stability of this compound in your experiments:

-

pH: Prostaglandin E1 and its analogs are most stable in a neutral pH range (pH 6-7). Significant deviations from this range, which can occur in cell culture media, may accelerate degradation.

-

Temperature: As with most chemical reactions, higher temperatures will increase the rate of degradation. Maintaining a consistent temperature of 37°C is standard for cell culture, but this warmth can contribute to the breakdown of less stable compounds.

-

Light: Exposure to light can provide the energy to initiate degradation pathways. It is advisable to protect this compound stock solutions and media containing the compound from light.

-

Media Components: Certain components within the cell culture media, such as reactive amino acids (e.g., cysteine) or metal ions, can interact with and degrade this compound. The presence of serum may have a variable effect, sometimes stabilizing the compound through protein binding, but also potentially introducing degradative enzymes.

Q3: How should I prepare and store this compound stock solutions?

To ensure the initial integrity of your compound, proper preparation and storage are essential.

-

Solvent Selection: this compound is sparingly soluble in water. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Storage Conditions: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it into your pre-warmed cell culture medium to the final desired concentration. To avoid precipitation, add the stock solution to the medium while gently vortexing. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.

Q4: What is the expected half-life of this compound in cell culture media at 37°C?

Troubleshooting Guide

Problem: I am observing a weaker than expected biological effect of this compound in my cell-based assay.

-

Possible Cause 1: Compound Degradation. this compound may be degrading in the cell culture medium over the course of your experiment.

-

Solution: Perform a stability study to determine the half-life of this compound under your specific experimental conditions (media type, temperature, CO₂ levels). If significant degradation is observed, consider replenishing the media with freshly prepared this compound at regular intervals.

-

-

Possible Cause 2: Sub-optimal pH of the Medium. The pH of your cell culture medium may be outside the optimal range for this compound stability.

-

Solution: Monitor the pH of your culture medium throughout the experiment. Ensure your incubator's CO₂ levels are properly calibrated to maintain the target pH of the bicarbonate-buffered medium.

-

-

Possible Cause 3: Inaccurate Initial Concentration. The actual starting concentration of this compound may be lower than intended due to issues with solubilization or adsorption to plasticware.

-

Solution: Visually inspect your working solution for any precipitation. Use low-protein-binding plates and pipette tips to minimize adsorption. It is also good practice to verify the concentration of your stock solution spectrophotometrically if possible.

-

Problem: I am seeing high variability in my experimental results between replicates.

-

Possible Cause 1: Inconsistent Compound Handling. Variability in the preparation of working solutions or the timing of sample processing can lead to inconsistent results.

-

Solution: Ensure all experimental steps are performed consistently across all replicates. Prepare a master mix of the this compound-containing medium to add to all wells to ensure a uniform starting concentration.

-

-

Possible Cause 2: Differential Degradation. If there are slight variations in temperature or light exposure across your culture plate, this could lead to different rates of degradation.

-

Solution: Ensure uniform incubation conditions for all replicates. Keep culture plates protected from light as much as possible.

-

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

This compound powder

-

DMSO, sterile

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640)

-

Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate

-

Incubator (37°C, 5% CO₂)

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare the working solution by diluting the stock solution into pre-warmed cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

-

Aliquot the working solution into sterile, low-protein-binding tubes or wells of a multi-well plate. Prepare triplicate samples for each time point.

-

Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

-

At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each replicate. The 0-hour time point should be collected immediately after preparation.

-

Immediately store the collected samples at -80°C until analysis.

-

Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS/MS method.

-

Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample and determine the half-life.

Protocol 2: Analytical Method for this compound Quantification (HPLC)

The following provides a starting point for developing an HPLC method for this compound analysis. Method optimization will be required.

| Parameter | Recommended Starting Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid or acetic acidB: Acetonitrile with 0.1% formic acid or acetic acid |

| Gradient | Start with a gradient of 30-70% B over 15 minutes, followed by a wash and re-equilibration step. This will need optimization. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40°C |

| Detection | UV detection at a wavelength of approximately 200-210 nm. A diode array detector can be used to identify the optimal wavelength. |

| Injection Volume | 10-20 µL |

Sample Preparation for HPLC Analysis:

For analysis of this compound in cell culture media, a protein precipitation step is recommended to remove interfering components.

-

To 100 µL of your collected sample, add 200 µL of cold acetonitrile.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean HPLC vial for analysis.

Signaling Pathway and Workflow Diagrams

Caption: Signaling pathway of this compound and its analogs.

Caption: Experimental workflow for assessing this compound stability.

Optimizing Cobiprostone Concentration for In Vivo Studies: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Cobiprostone (also known as Lubiprostone) concentration for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a bicyclic fatty acid derived from prostaglandin E1.[1] Its primary mechanism of action is the activation of chloride channels on the apical membrane of gastrointestinal epithelial cells, which leads to an increase in intestinal fluid secretion.[1] This increased fluid content softens the stool, increases intestinal transit, and helps alleviate constipation.[1]

While initially thought to be a specific activator of the ClC-2 chloride channel, there is now considerable evidence that this compound also activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. This dual action is believed to be mediated through the prostanoid EP4 receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.

Q2: What are the typical effective concentration ranges of this compound in animal models?

The effective concentration of this compound can vary depending on the animal model and the specific experimental endpoint. Animal studies have demonstrated a dose-dependent increase in intestinal fluid secretion.[1] For rats, perfusion of the proximal duodenal loop with concentrations ranging from 0.1 µM to 10 µM has been shown to increase duodenal bicarbonate secretion.[2][3] In dog models, oral administration of 24 µg and 48 µg of this compound has been used to study its effects on gastrointestinal transit.[4]

Q3: What is a suitable vehicle for administering this compound in in vivo studies?